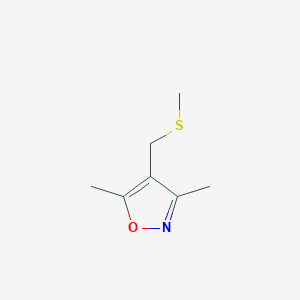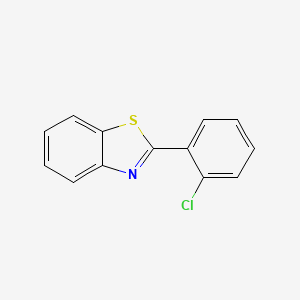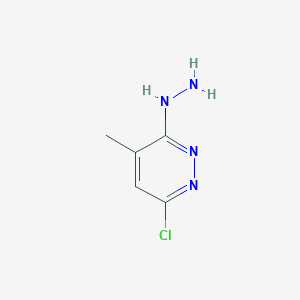
6-Chloro-3-hydrazinyl-4-methylpyridazine
概要
説明
6-Chloro-3-hydrazinyl-4-methylpyridazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Synthesis Analysis
The synthesis of 6-Chloro-3-hydrazinyl-4-methylpyridazine involves heating a mixture of 6-chloro-3-hydrazino-4-methylpyridazine and formic acid on a boiling water bath for 30 minutes. The mixture is then cooled and excess acid is removed by distillation under reduced pressure. The residual damp solid is dissolved in methylene chloride and washed with aqueous saturated sodium bicarbonate solution. The organic solution is then dried over anhydrous sodium sulfate and filtered through Celite. The solvent is evaporated to leave a residual tan solid. This is recrystallized from ethyl acetate to give 6-chloro-8-methyl-1,2,4-triazolo .Molecular Structure Analysis
The molecular formula of 6-Chloro-3-hydrazinyl-4-methylpyridazine is C5H7ClN4 . The molecular weight is 158.59 g/mol .Chemical Reactions Analysis
6-Chloro-3-hydrazinyl-4-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
6-Chloro-3-hydrazinyl-4-methylpyridazine has a molecular weight of 158.59 g/mol . It has a high GI absorption and is very soluble with a solubility of 3.41 mg/ml .科学的研究の応用
Materials Science and Organic Electronics
The π-conjugated system in the pyridazine ring makes this compound relevant for organic electronics. Scientists investigate its use as a building block for organic semiconductors, light-emitting materials, or conductive polymers. The chloro substitution influences electronic properties.
For more technical details, you can find information about 6-Chloro-3-hydrazinyl-4-methylpyridazine here.
Safety and Hazards
作用機序
Target of Action
Similar compounds like 3-chloro-6-methylpyridazine have been used in the synthesis of a p38map kinase inhibitor , suggesting that the compound might interact with similar targets.
Mode of Action
It’s worth noting that similar compounds can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . This could potentially lead to the formation of substituted aryl- and heteroaryl pyridazines, which might interact with the target proteins in a specific manner.
Biochemical Pathways
Given the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might affect pathways related to inflammation and autoimmune responses.
Pharmacokinetics
According to the search results, 6-Chloro-3-hydrazinyl-4-methylpyridazine has high gastrointestinal absorption . The compound has a log P value of 1.35 (iLOGP), suggesting moderate lipophilicity, which could influence its distribution in the body .
Result of Action
Based on the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might have effects on cellular signaling pathways related to inflammation and autoimmune responses.
特性
IUPAC Name |
(6-chloro-4-methylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJLPZSASYBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466060 | |
| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66530-55-0 | |
| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)
![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)

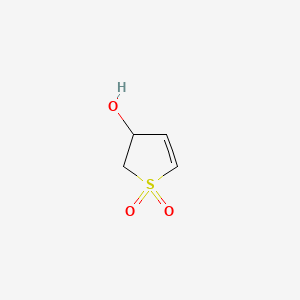
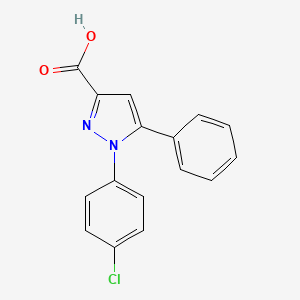




![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)
